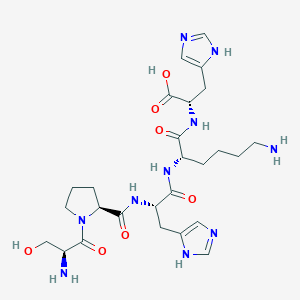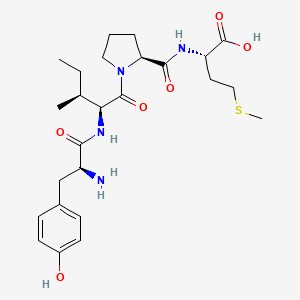
4,5-Diaminoimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diaminoimidazolidine-2-thione is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminoimidazolidine-2-thione typically involves the reaction of thiourea with diamines under controlled conditions. One common method includes the condensation of thiourea with 1,2-diaminoethane in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diaminoimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted imidazolidine derivatives
Wissenschaftliche Forschungsanwendungen
4,5-Diaminoimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-diaminoimidazolidine-2-thione involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily mediated through the sulfur atom in the thione group, which can form strong bonds with thiol groups in proteins .
Vergleich Mit ähnlichen Verbindungen
Imidazole-2-thione: Similar in structure but lacks the amino groups at positions 4 and 5.
Thiazolidine-2-thione: Contains a sulfur atom in the ring but has different substitution patterns.
Benzimidazole-2-thione: Contains a fused benzene ring, giving it different chemical properties.
Uniqueness: 4,5-Diaminoimidazolidine-2-thione is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
651059-03-9 |
|---|---|
Molekularformel |
C3H8N4S |
Molekulargewicht |
132.19 g/mol |
IUPAC-Name |
4,5-diaminoimidazolidine-2-thione |
InChI |
InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8) |
InChI-Schlüssel |
AZGCPORXEASEAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(NC(=S)N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)


![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)

![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
